molecular formula C6H9ClN2 B1601891 1-(3-chloropropyl)-1H-pyrazole CAS No. 405939-73-3

1-(3-chloropropyl)-1H-pyrazole

Cat. No.: B1601891
CAS No.: 405939-73-3
M. Wt: 144.6 g/mol
InChI Key: CJBKSGFNWDNDDV-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-pyrazole is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a 3-chloropropyl group attached to the nitrogen atom at position 1 distinguishes this compound from other pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

1H-pyrazole+3-chloropropyl chlorideK2CO3,DMF,heatThis compound\text{1H-pyrazole} + \text{3-chloropropyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 1H-pyrazole+3-chloropropyl chlorideK2​CO3​,DMF,heat​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrazole ring can undergo oxidation reactions, leading to the formation of pyrazole N-oxides.

    Reduction: The compound can be reduced to form 1-(3-propyl)-1H-pyrazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products:

    Nucleophilic Substitution: Products include 1-(3-azidopropyl)-1H-pyrazole, 1-(3-mercaptopropyl)-1H-pyrazole, and 1-(3-alkoxypropyl)-1H-pyrazole.

    Oxidation: Major products are pyrazole N-oxides.

    Reduction: The major product is 1-(3-propyl)-1H-pyrazole.

Scientific Research Applications

1-(3-Chloropropyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The 3-chloropropyl group can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Chloropropyl)-4-methylpiperazine

Comparison: 1-(3-Chloropropyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring. Compared to 1-(3-chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate, it lacks the benzo[c]pyrylium structure, making it less complex and potentially more versatile in synthetic applications. Compared to 1-(3-chlorophenyl)piperazine and 1-(3-chloropropyl)-4-methylpiperazine, it has a different heterocyclic core, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloropropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKSGFNWDNDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567369
Record name 1-(3-Chloropropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405939-73-3
Record name 1-(3-Chloropropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloropropyl)-1H-pyrazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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